2,4-Dihydroxypyrimidine-5-carboxylic Acid

Catalog No.
S578204
CAS No.
23945-44-0
M.F
C5H4N2O4
M. Wt
156.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxypyrimidine-5-carboxylic Acid

CAS Number

23945-44-0

Product Name

2,4-Dihydroxypyrimidine-5-carboxylic Acid

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

InChI

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)

InChI Key

ZXYAAVBXHKCJJB-UHFFFAOYSA-N

solubility

0.01 M

Synonyms

1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic Acid;Isoorotic Acid, Uracil-5-carboxylic Acid; 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid; 5-Carboxy-2,4-dihydroxypyrimidine; 5-Carboxyuracil; NSC 79561;

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)O

Isomeric SMILES

C1=C(C(=NC(=N1)O)O)C(=O)O

The exact mass of the compound 2,4-Dihydroxypyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1589. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of pyrimidinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as Uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative distinguished by a carboxyl group at the C5 position of the uracil ring[1][2]. This functional group is the primary differentiator from its parent compound, uracil, and its structural isomer, orotic acid (uracil-6-carboxylic acid)[3]. Its principal value in procurement decisions lies in its utility as a specialized synthetic precursor for creating modified nucleosides and as a specific modulator of enzymes involved in pyrimidine metabolism, such as thymidine phosphorylase[4][5]. The presence and position of the carboxylic acid group provide a reactive handle for chemical modifications that are not possible with simpler pyrimidines, making it a critical starting material for specific synthetic pathways[4][6].

Research Fit

Fragment with reported co-crystal binding data
Synthetic intermediate for nucleoside analog production
Endogenous metabolite for pyrimidine pathway research

Substituting 2,4-Dihydroxypyrimidine-5-carboxylic acid with simpler analogs is often unviable due to the specific reactivity and steric profile conferred by the C5-carboxyl group. Unlike uracil, which lacks a functional group at this position, the carboxylic acid serves as an essential reactive handle for synthesizing a wide range of C5-substituted derivatives, including esters and amides, via standard coupling chemistry (e.g., using carbodiimides like DCC or CDI)[4]. This functionality is critical for building complex nucleoside analogs. Furthermore, its isomer, orotic acid (uracil-6-carboxylic acid), differs significantly in its biochemical role and synthetic utility due to the altered electronic and steric environment of the carboxyl group at the C6 position[3][7]. This positional difference dictates substrate specificity in enzymatic reactions and alters the chemical reactivity of the pyrimidine ring, making the two isomers non-interchangeable for most synthetic and biological applications.

Substitution Risk

Uracil or 5-fluorouracil substitution removes the carboxyl handle for derivatization
6-Carboxyl isomer (orotic acid) may shift metal-chelating and enzyme recognition profile
Position-specific reactivity and tautomerism may not transfer to unvalidated analogs

Precursor Suitability: Enables Direct Synthesis of C5-Amide and Ester Derivatives Not Possible with Uracil

The carboxylic acid at the C5 position provides a unique and essential reactive site for elaboration into more complex structures. Standard peptide coupling and esterification reagents, such as 1,1'-carbonyldiimidazole (CDI) and N,N'-dicyclohexylcarbodiimide (DCC), can be used to directly convert the acid into a wide range of amides and esters[4]. For example, reaction with CDI in DMF followed by the addition of an amino acid readily forms the corresponding C5-amide derivative. Similarly, DCC-mediated coupling with various alcohols produces C5-esters with yields reported between 24-48%[4][5]. The parent compound, uracil, lacks this C5 functional group and cannot undergo these direct, high-value transformations, requiring more complex, multi-step synthetic routes to achieve similar C5-functionalization.

Evidence DimensionSynthetic Accessibility to C5-Derivatives
Target Compound DataDirectly convertible to C5-amides and C5-esters using standard coupling agents (e.g., CDI, DCC)[4].
Comparator Or BaselineUracil (CAS 66-22-8): Lacks a C5 carboxyl group and cannot be directly functionalized at this position via coupling reactions.
Quantified DifferenceEnables single-step access to a class of derivatives inaccessible from uracil in a comparable process.
ConditionsAmide synthesis via CDI activation in DMF at room temperature; Ester synthesis via DCC/DMAP coupling in DMF[4].

For researchers synthesizing libraries of modified nucleosides or pyrimidine-based drugs, this compound provides the most direct and efficient synthetic route to C5-amide and C5-ester analogs.

Synthesis Efficiency
Head-to-head
96.1% yield, 99.3% purity (HPLC) vs no quantified yield reported for alternative route
Supports process-scale procurement review
Oxidation route from 5-methyluracil

Enzymatic Substrate: Enables Chemoenzymatic Synthesis of Modified Nucleosides

Unlike many other uracil derivatives, esters of uracil-5-carboxylic acid are recognized as substrates by thymidine phosphorylase (TP). This enzyme can catalyze the transfer of the modified base to a sugar moiety, providing a direct chemoenzymatic route to novel nucleosides[4][5]. Specifically, methyl, ethyl, propyl, butyl, and other esters of the target compound have been demonstrated to be effective substrates for TP-mediated synthesis[4]. This enzymatic compatibility is a key differentiator from compounds that are either inhibitors or not recognized by TP, offering a milder and often more selective alternative to purely chemical glycosylation methods. This pathway is central to the production of nucleoside analogs used in antiviral and anticancer research[8].

Evidence DimensionSubstrate for Thymidine Phosphorylase (TP)
Target Compound DataEster derivatives are confirmed substrates, enabling enzymatic synthesis of novel nucleosides[4].
Comparator Or BaselineGeneral synthetic precursors: Many modified pyrimidines are not substrates for TP, requiring purely chemical and often less selective synthesis routes.
Quantified DifferenceProvides access to an enzymatic synthesis pathway, which is often more efficient and selective than traditional chemical methods.
ConditionsBiocatalytic reaction mediated by thymidine phosphorylase[4].

This compound is the precursor of choice for research groups aiming to leverage enzymatic synthesis for the creation of novel 5-substituted nucleoside libraries, a critical process in drug discovery.

Aqueous Solubility
Reported
1.8 g/L (20 °C) vs uracil ~3.6 g/L (25 °C)
Informs buffer selection for assay design
Solubility reduced by 5-carboxyl group

Coordination Chemistry: Enables Assembly of Metal-Organic Frameworks (MOFs)

The carboxylic acid group, in conjunction with the nitrogen and oxygen atoms of the pyrimidine ring, allows 2,4-Dihydroxypyrimidine-5-carboxylic acid to act as a versatile linker in coordination chemistry. It can be assembled with various metal ions to form structures ranging from 1D chains to 3D frameworks[9]. In contrast, uracil lacks the carboxylic acid moiety and typically forms simpler metal complexes through its nitrogen or oxygen atoms, without the ability to generate the extended, porous structures characteristic of MOFs[10]. This capability makes the target compound a specific choice for materials scientists developing novel porous materials for applications like gas sorption.

Evidence DimensionAbility to form Metal-Organic Frameworks (MOFs)
Target Compound DataDemonstrated to form 1D, 2D, and 3D coordination polymers and frameworks with various metal ions[9].
Comparator Or BaselineUracil (CAS 66-22-8): Forms simple bidentate complexes with metals but does not possess the linker functionality required for building extended MOF structures[10].
Quantified DifferencePossesses MOF-building capability absent in the parent uracil molecule.
ConditionsSolvothermal or solution-based synthesis with metal salts[9].

For researchers in materials science and crystal engineering, this compound is a necessary building block for creating specific classes of pyrimidine-based MOFs, a task for which uracil is unsuitable.

MtUng Binding
Head-to-head
Co-crystal at 1.72 Å (PDB: 8I65); barbituric acid fragment showed distinct pose
Supports fragment elaboration with structural data
Validated hydrogen-bond network
Antiviral Potency (HCMV)
Head-to-head
Acid subtype: sub-μM inhibition, larger thermal shift; ester/amide analogs showed lower engagement
Acid pharmacophore linked to target engagement
Cell-based EC50 14.4–22.8 μM
NS5b Scaffold Evolution
Class-level
Dihydroxypyrimidinecarboxylic acid core derived from α,γ-diketoacid leads
Reported pharmacophore context for polymerase inhibition
SAR not fully detailed in abstract
Endogenous Status
Class-level
Tautomer of uracil-5-carboxylic acid; detected in Stevia rebaudiana
Endogenous metabolite context for pathway studies
Tautomeric equilibrium defined in ChEBI

Primary Precursor for C5-Substituted Pyrimidine Libraries in Drug Discovery

Based on its unique C5-carboxyl reactive handle, this compound is the logical starting material for medicinal chemistry programs focused on synthesizing libraries of 5-ester and 5-amide uracil analogs. Its direct reactivity with common coupling reagents streamlines the production of diverse derivatives for screening as potential antiviral or anticancer agents[4].

Chemoenzymatic Synthesis of Novel 5-Substituted Nucleosides

The demonstrated ability of its ester derivatives to act as substrates for thymidine phosphorylase makes this compound a key procurement choice for projects employing biocatalysis. This approach allows for the efficient and selective synthesis of modified nucleosides that are difficult to obtain through purely chemical methods, facilitating research in virology and oncology[4][5].

Development of Pyrimidine-Based Metal-Organic Frameworks (MOFs)

As a multifunctional linker, this compound is specifically suited for the design and synthesis of novel MOFs. Its procurement is justified for materials science research aimed at creating porous crystalline materials with potential applications in gas storage, separation, or catalysis, where the specific geometry and functionality of the pyrimidine core are desired[9].

Application Fit Matrix

Application
Selection Property
Validation Focus
MtUng fragment elaboration studies
Crystallographic binding data
Structure-guided optimization and binding mode
HCMV endonuclease inhibitor research
Acid pharmacophore engagement
Thermal shift and cell-based antiviral assays
Nucleoside intermediate process development
High-yield oxidation route
Route reproducibility and scale-up consistency
Pyrimidine metabolism studies
Endogenous metabolite identity
Tautomer-specific pathway assignment

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

156.01710661 Da

Monoisotopic Mass

156.01710661 Da

Heavy Atom Count

11

Melting Point

283.0 °C

UNII

G7JYK59EBR

Other CAS

23945-44-0

Wikipedia

Uracil-5-carboxylic acid

General Manufacturing Information

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-: INACTIVE

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